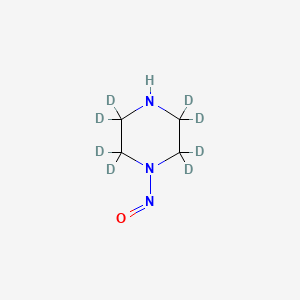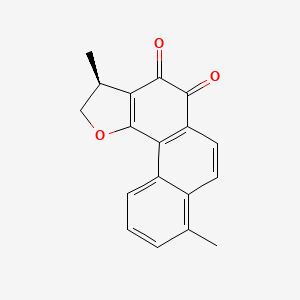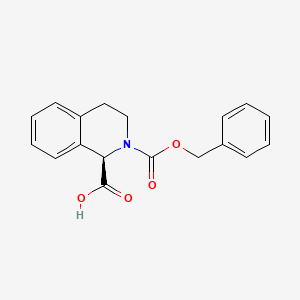
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH”, also known as Abz-AFAFDVY(NO₂)D, is a fluorogenic (FRET) substrate for endoproteinase AspN . This enzyme is an Asp-specific protease found in Staphylococcus aureus, Bacillus licheniformis, and Streptomyces griseus .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 1258.31 . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification Studies
Peptide Synthesis and Inhibitory Potency
The peptide sequence shows structural and functional significance in peptide synthesis, particularly in the context of inhibiting ribonucleotide reductase activity in viruses. For example, specific modifications in peptide sequences similar to ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH can significantly impact their inhibitory potency against viral enzymes (Gaudreau et al., 1992).
Synthesis of Fluorogenic Substrates
The peptide sequence has been used in the synthesis of fluorogenic substrates, which are vital in studying enzyme activities. This includes the synthesis of peptides with specific sequences for assessing the activity of enzymes like aspartyl proteinases (Filippova et al., 1996).
Biological Activity and Enzyme Interaction Studies
Enzyme Interaction and Kinetic Parameters
Peptides with similar sequences have been used to study enzyme interactions, particularly metalloendopeptidases. These studies involve understanding the kinetic parameters and enzyme specificity, which are crucial in enzyme and metabolic research (Filippova IIu et al., 1988).
Peptide Conformation and Biological Activity
Research has also focused on understanding the conformational aspects of similar peptides and their biological activities, such as their role in opioid receptor binding and signaling (Naim et al., 2009).
Spectroscopy and Fluorescent Properties
- Fluorescent Properties in Peptides: The sequence, particularly with modifications such as the incorporation of 3-nitrotyrosine, is studied for its fluorescent properties. This research is significant in the development of biochemical assays and diagnostic tools (Ito et al., 1998).
Peptide-Based Therapeutics and Biomarker Research
Potential Therapeutic Applications
Peptides with sequences similar to this compound are being explored for their potential therapeutic applications, including antihypertensive effects and interactions with human umbilical vein endothelial cells (Zhao et al., 2019).
Biomarker and Diagnostic Applications
The sequence's unique properties are being researched for use in biomarker detection and diagnostic applications, such as in the development of probes for caspase-3 detection in living cells (Zhao et al., 2019).
Mecanismo De Acción
- The primary targets of ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH are Asp-specific proteases . These enzymes include endoproteinase AspN from Staphylococcus aureus, Bacillus licheniformis, and Streptomyces griseus .
Target of Action
Mode of Action
Propiedades
| { "Design of the Synthesis Pathway": "The compound ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH can be synthesized using solid phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-ABZ resin", "Fmoc-Ala-OH", "Fmoc-Phe-OH", "Fmoc-Asp-OH", "Fmoc-Val-OH", "Fmoc-3-nitro-Tyr-OH", "HBTU", "DIPEA", "DMF", "DCM", "TFA", "Anhydrous ether" ], "Reaction": [ "1. Deprotection of Fmoc group: Fmoc-ABZ resin is treated with 20% piperidine in DMF to remove the Fmoc protecting group.", "2. Coupling of Fmoc-Ala-OH: Fmoc-Ala-OH is activated with HBTU and DIPEA in DMF and coupled to the resin. The resin is washed with DMF and DCM.", "3. Coupling of Fmoc-Phe-OH: Fmoc-Phe-OH is activated with HBTU and DIPEA in DMF and coupled to the resin. The resin is washed with DMF and DCM.", "4. Coupling of Fmoc-Asp-OH: Fmoc-Asp-OH is activated with HBTU and DIPEA in DMF and coupled to the resin. The resin is washed with DMF and DCM.", "5. Coupling of Fmoc-Val-OH: Fmoc-Val-OH is activated with HBTU and DIPEA in DMF and coupled to the resin. The resin is washed with DMF and DCM.", "6. Coupling of Fmoc-3-nitro-Tyr-OH: Fmoc-3-nitro-Tyr-OH is activated with HBTU and DIPEA in DMF and coupled to the resin. The resin is washed with DMF and DCM.", "7. Cleavage of the peptide from the resin: The peptide is cleaved from the resin using a mixture of TFA, anisole, and water. The peptide is precipitated with anhydrous ether.", "8. Purification of the peptide: The crude peptide is purified using HPLC to obtain the final product ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH." ] } | |
Número CAS |
143147-74-4 |
Fórmula molecular |
C62H71N11O18 |
Peso molecular |
1258.309 |
InChI |
InChI=1S/C62H71N11O18/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89)/t34-,35-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
Clave InChI |
PFEQHJCFRHQYSA-PTADSWQXSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


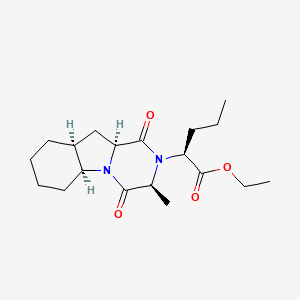
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid](/img/structure/B590106.png)
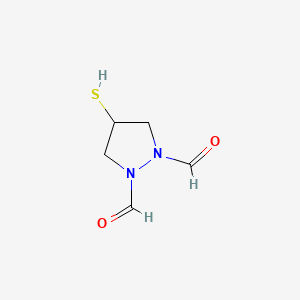

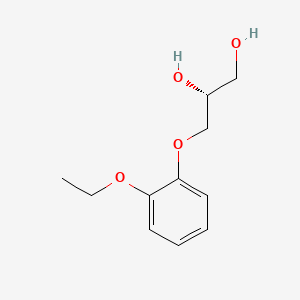
![[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590111.png)

